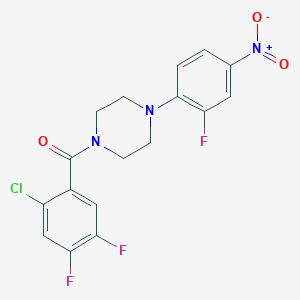

1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine

Description

Properties

IUPAC Name |

(2-chloro-4,5-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF3N3O3/c18-12-9-14(20)13(19)8-11(12)17(25)23-5-3-22(4-6-23)16-2-1-10(24(26)27)7-15(16)21/h1-2,7-9H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUUVOHZEARTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC(=C(C=C3Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901135170 | |

| Record name | (2-Chloro-4,5-difluorophenyl)[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901135170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330636-43-6 | |

| Record name | (2-Chloro-4,5-difluorophenyl)[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330636-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4,5-difluorophenyl)[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901135170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine typically involves the following steps:

Formation of the Benzoyl Intermediate: The starting material, 2-chloro-4,5-difluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

Coupling Reaction: The acid chloride is then reacted with 4-(2-fluoro-4-nitrophenyl)piperazine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide, potassium carbonate.

Reduction: Hydrogen gas, palladium on carbon.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

- Target Compound : 2-chloro-4,5-difluorobenzoyl (Cl, F, F at positions 2, 4, 5).

- Analog 1 (BIQYIM) : 4-fluorobenzoyl (F at position 4) attached to 4-nitrophenylpiperazine ().

- Analog 2 () : 2-chloro-4,5-difluorobenzoyl linked to a piperidine-carboxylic acid scaffold.

Key Insight: The target compound’s trifluorinated benzoyl group may enhance metabolic stability compared to mono-fluorinated analogs like BIQYIM. The chloro substituent at position 2 could sterically hinder enzymatic degradation .

Substituent Variations on the Aromatic Rings

- Target Compound: 2-fluoro-4-nitrophenyl (F at position 2, NO₂ at 4).

- Analog 3 (): 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine (NO₂ at 4, F at 2; propynyl group instead of benzoyl).

- Analog 4 () : 1-(5-chloro-2-nitrophenyl)-4-(2-nitro-4-trifluoromethylphenyl)piperazine (dual nitro groups, CF₃ substituent).

Compared to Analog 4, the absence of CF₃ may lower lipophilicity (clogP ~3.5 vs. ~4.2) .

Table 1: Crystallographic Data Comparison

| Compound | Space Group | Lattice Parameters (Å) | Reference |

|---|---|---|---|

| Target Compound | Data not available | - | - |

| Analog 3 | P2₁/c | a=9.7366, b=17.9148, c=7.5270 | |

| BIQYIM | P2₁/c | a=10.112, b=12.334, c=14.556 |

Thermal Stability

- Analog 3 : Thermal analysis (TGA/DSC) shows decomposition onset at ~220°C, attributed to nitro group instability .

- Analog 4 : Higher thermal stability (decomposition >250°C) due to CF₃ and dual nitro groups .

Inference : The target compound’s thermal profile may align with Analog 3, but the chloro substituent could slightly elevate decomposition temperatures.

Receptor Interactions

- Analog 1 (BIQYIM) : Demonstrated conformational rigidity in solution, favoring interactions with flat binding pockets (e.g., kinase domains) .

- Analog 5 (p-MPPI, ) : 5-HT₁ₐ receptor antagonist (ID₅₀ = 5 mg/kg in vivo) with a 2-methoxyphenylpiperazine core.

Key Insight : The target compound’s nitro group may confer partial agonist/antagonist behavior at serotonin or histamine receptors, similar to p-MPPI, but structural differences (e.g., benzoyl vs. methoxyphenyl) could alter selectivity .

Metabolic Considerations

Table 2: Predicted Pharmacokinetic Properties

| Compound | clogP | PSA (Ų) | Metabolic Stability |

|---|---|---|---|

| Target Compound | ~3.8 | ~85 | Moderate-High |

| Analog 6 | 3.1 | 78 | High |

| Analog 4 | ~4.2 | 110 | Low-Moderate |

Biological Activity

1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine is a synthetic organic compound categorized under piperazine derivatives. These compounds are recognized for their diverse pharmacological activities, making them significant in medicinal chemistry and drug development. The compound's unique structure includes both chloro and nitro groups, which may enhance its reactivity and biological activity compared to similar compounds.

- IUPAC Name : (2-chloro-4,5-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone

- Molecular Formula : C17H13ClF3N3O3

- CAS Number : 330636-43-6

Synthesis

The synthesis of this compound typically involves:

- Formation of Benzoyl Intermediate : Converting 2-chloro-4,5-difluorobenzoic acid to its acid chloride using thionyl chloride.

- Coupling Reaction : Reacting the acid chloride with 4-(2-fluoro-4-nitrophenyl)piperazine in the presence of a base like triethylamine.

While the specific mechanism of action for this compound is not extensively documented, similar compounds often exert their effects by interacting with molecular targets such as enzymes or receptors. Potential pathways include:

- Inhibition of enzyme activity

- Modulation of receptor function

- Interference with cellular processes

Pharmacological Applications

Research indicates that piperazine derivatives have potential applications in various therapeutic areas:

- Antimicrobial Activity : Studies suggest that certain piperazine derivatives exhibit significant antimicrobial properties.

- Anticancer Properties : Investigations into the anticancer effects of similar compounds have shown promise in inhibiting tumor growth.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluorophenyl)piperazine | Similar to target compound | Moderate antimicrobial activity |

| 1-(2-chloro-4,5-difluorobenzoyl)-4-(4-nitrophenyl)piperazine | Similar structure | Notable anticancer effects |

The presence of both chloro and nitro groups in the target compound may provide unique properties that enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activities of various piperazine derivatives. For instance:

-

Antimicrobial Studies : A study evaluated several piperazine derivatives for their antimicrobial efficacy against different pathogens, revealing that modifications in the aromatic rings significantly influenced activity levels.

- Findings : Compounds with electron-withdrawing groups showed enhanced inhibition against Gram-positive bacteria.

-

Anticancer Research : Another study focused on the anticancer potential of piperazine derivatives, demonstrating that certain modifications led to increased cytotoxicity against cancer cell lines.

- Results : The compound exhibited IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.

Q & A

Q. What are the recommended synthetic routes for 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine, and what methodological considerations are critical for yield optimization?

A multi-step synthesis is typically required, involving:

- Core formation : Piperazine derivatives are often synthesized via nucleophilic substitution. For example, 1-(2-fluorobenzyl)piperazine can be prepared by reacting 2-fluorobenzyl chloride with piperazine in solvents like ethanol or toluene .

- Substituent introduction : Acylation or alkylation steps are used to attach functional groups. Propargyl bromide has been employed for introducing alkyne groups under basic conditions (e.g., K₂CO₃ in DMF) with extended reaction times (6–7 hours) for optimal coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate pure products .

Q. Methodological considerations :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying.

- Temperature control : Room temperature minimizes side reactions in sensitive steps.

- Monitoring : TLC with hexane/ethyl acetate (2:1) is effective for tracking reaction progress .

Q. How should researchers handle discrepancies in reported biological activity data for structurally similar piperazine derivatives?

Discrepancies may arise from variations in:

- Assay conditions : Differences in cell lines (e.g., cancer vs. microbial models) or incubation times can alter activity. For instance, antiplatelet activity in piperazine derivatives was confirmed in specific assays but not others .

- Structural modifications : Substituent positioning (e.g., fluorine at meta vs. para positions) significantly impacts pharmacokinetics and target binding .

- Toxicity modifiers : The inclusion of β-cyclodextran in some derivatives reduces toxicity but may suppress biological activity .

Q. Resolution strategy :

- Replicate experiments under standardized protocols (e.g., OECD guidelines).

- Conduct comparative SAR studies using analogs with systematic substitutions (e.g., chlorine vs. fluorine) to isolate contributing factors .

Q. What safety protocols are essential when working with halogenated piperazine derivatives?

Key safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with corrosive intermediates .

- Ventilation : Use fume hoods to mitigate inhalation risks, especially during reactions producing toxic fumes (e.g., nitrogen oxides from nitro-group reductions) .

- Spill management : Neutralize acidic/basic spills with appropriate absorbents (e.g., sodium bicarbonate for acid leaks) .

Documentation : Maintain Safety Data Sheets (SDS) for all reagents, referencing CAS-specific hazards (e.g., skin corrosion for 1-acetyl-4-(4-hydroxyphenyl)piperazine) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound analogs with enhanced target selectivity?

- QSAR analysis : Use software like MOE or Schrödinger to correlate electronic properties (e.g., Hammett constants) with activity. For example, electron-withdrawing groups (e.g., -NO₂) at the 4-position of the phenyl ring enhance receptor binding in DPP-IV inhibitors .

- Docking studies : Map steric and electrostatic interactions with target proteins. Red-colored regions in CoMFA models indicate areas where bulky groups (e.g., trifluoromethyl) improve affinity .

Validation : Cross-validate predictions with in vitro assays (e.g., IC₅₀ measurements) to refine models .

Q. What experimental approaches can resolve conflicting data on the metabolic stability of fluorinated piperazine derivatives?

- Isotope labeling : Use ¹⁸O or deuterated analogs to trace metabolic pathways via LC-MS.

- CYP450 profiling : Screen against human liver microsomes to identify enzymes responsible for degradation. Fluorine substitution at specific positions (e.g., 2-fluoro) may reduce CYP3A4-mediated metabolism .

- Comparative studies : Test analogs with incremental structural changes (e.g., 4-fluoro vs. 4-chloro) to isolate metabolic liabilities .

Q. How do structural modifications (e.g., chloro vs. nitro groups) influence the compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

| Modification | Impact on PK-PD | Evidence |

|---|---|---|

| 4-Nitro group | Increases lipophilicity, enhancing blood-brain barrier penetration but raising hepatotoxicity risk . | [8] |

| 2-Chloro group | Improves metabolic stability by sterically blocking oxidation sites . | [5] |

| Fluorine at 4,5-positions | Enhances target affinity via halogen bonding with kinase active sites . | [12] |

Methodological recommendation : Use logP measurements and plasma protein binding assays to quantify these effects.

Q. What strategies mitigate toxicity while retaining biological activity in halogenated piperazine derivatives?

- Prodrug design : Mask reactive groups (e.g., nitro) with enzymatically cleavable moieties (e.g., esters).

- Cocrystallization : β-cyclodextran inclusion complexes reduce acute toxicity but may require activity trade-offs .

- Dosage optimization : Conduct MTD (maximum tolerated dose) studies in rodent models to establish safe thresholds .

Q. How can researchers validate the proposed mechanism of action (e.g., kinase inhibition) for this compound?

- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to screen against 300+ kinases.

- Cellular assays : Measure downstream biomarkers (e.g., phosphorylated ERK for MAPK pathway inhibition).

- Crystallography : Solve co-crystal structures with target kinases to visualize binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.